molecular formula C14H14ClNO B1361705 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine CAS No. 946664-62-6

4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine

Cat. No.: B1361705
CAS No.: 946664-62-6
M. Wt: 247.72 g/mol
InChI Key: BRZFEGUASMTPKB-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a chloro and methyl group attached to a phenoxy moiety, which is further connected to a methylphenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 2-methylphenylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or toluene.

    Procedure: The 4-chloro-3-methylphenol is reacted with 2-methylphenylamine under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Compounds with different substituents replacing the chloro group.

Scientific Research Applications

4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-3-methylphenoxy)phenol: Similar structure but lacks the amine group.

    4-Chloro-3-methylphenol: A simpler structure with only the chloro and methyl groups attached to the phenol ring.

Uniqueness

4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine is unique due to the presence of both the phenoxy and amine groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(4-chloro-3-methylphenoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-7-11(3-5-13(9)15)17-12-4-6-14(16)10(2)8-12/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZFEGUASMTPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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